7-Hydroxyquetiapine

Description

The exact mass of the compound 7-Hydroxy Quetiapine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Thiazepines - Dibenzothiazepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

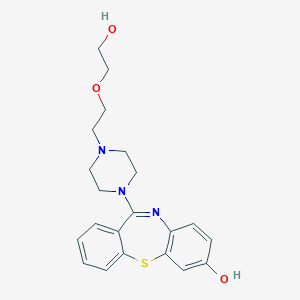

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGVCHRFYPFJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160886 | |

| Record name | ICI-214227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139079-39-3 | |

| Record name | 7-Hydroxyquetiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139079-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICI-214227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139079393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICI-214227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139079-39-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYQUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO2PHD1746 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma of 7-Hydroxyquetiapine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, is a cornerstone in the management of several psychiatric disorders. Its clinical efficacy is attributed not only to the parent compound but also to its active metabolites. Among these, 7-hydroxyquetiapine has been identified as a significant, pharmacologically active molecule. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, synthesizing available preclinical data. While the body of research on this compound is less extensive than that for its counterpart, N-desalkylquetiapine (norquetiapine), this document aims to consolidate the existing knowledge to guide future research and drug development efforts.

Metabolic Pathway and Formation

This compound is a product of the hepatic metabolism of quetiapine. The primary enzyme responsible for its formation is Cytochrome P450 2D6 (CYP2D6), with a minor contribution from CYP3A4.[1][2] This metabolic conversion is a crucial step in the overall pharmacological profile of quetiapine, leading to a molecule with its own distinct interactions with neuroreceptors.

Mechanism of Action: Receptor Binding Profile

The mechanism of action of any psychoactive compound is fundamentally defined by its affinity for and activity at various neurotransmitter receptors. While comprehensive, quantitative data for this compound's receptor binding profile remains limited in publicly accessible literature, it is acknowledged as a pharmacologically active metabolite.[3] To provide a comparative context, the receptor binding affinities (Ki, in nM) of quetiapine and its other major active metabolite, N-desalkylquetiapine, are presented below. The absence of specific data for this compound underscores a critical knowledge gap in the field.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Quetiapine and N-desalkylquetiapine

| Receptor | Quetiapine | N-desalkylquetiapine (Norquetiapine) | This compound |

| Dopamine D1 | 990[4] | Moderate Affinity | Data Not Available |

| Dopamine D2 | 380[4] | Moderate Affinity | Data Not Available |

| Serotonin 5-HT1A | 390 | 45 | Data Not Available |

| Serotonin 5-HT2A | 640 | 48 | Data Not Available |

| Serotonin 5-HT2C | 1840 | 107 | Data Not Available |

| Serotonin 5-HT7 | 307 | 76 | Data Not Available |

| Histamine H1 | 11 | 3.5 | Data Not Available |

| Adrenergic α1 | High Affinity | 144 | Data Not Available |

| Adrenergic α2 | Moderate Affinity | 237 | Data Not Available |

| Muscarinic M1 | 37 | High Affinity | Data Not Available |

| Norepinephrine Transporter (NET) | Inactive | 58 | Data Not Available |

Note: Lower Ki values indicate higher binding affinity.

One study noted that, unlike norquetiapine, this compound does not exhibit an inhibitory effect on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, suggesting a degree of selectivity in its pharmacological actions.

Functional Activity

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

The Evolving Understanding of Quetiapine's Efficacy: A Deep Dive into the Role of 7-Hydroxyquetiapine

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacological contributions of quetiapine's metabolites to its overall therapeutic efficacy. While the atypical antipsychotic quetiapine is widely prescribed for a range of psychiatric disorders, its complex metabolism gives rise to several active compounds, including the yet-to-be-fully-elucidated 7-Hydroxyquetiapine. This whitepaper synthesizes the current understanding of quetiapine's metabolic pathways, the established role of its major metabolite norquetiapine, and the emerging, albeit limited, knowledge of this compound's pharmacological profile.

Quetiapine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzymes, CYP3A4 and CYP2D6. This process yields two major active metabolites: N-desalkylquetiapine (norquetiapine) and this compound. While norquetiapine's significant contribution to quetiapine's antidepressant effects is well-documented, the precise role and pharmacological activity of this compound remain an area of active investigation.

Unraveling the Metabolic Cascade of Quetiapine

The biotransformation of quetiapine is a critical determinant of its clinical effects. The metabolic journey begins with the parent compound and branches into several key metabolites, each with its own potential for pharmacological activity.

In Vitro Metabolism of Quetiapine to 7-Hydroxyquetiapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antipsychotic drug quetiapine, with a specific focus on its hydroxylation to the active metabolite, 7-hydroxyquetiapine. This document details the primary enzymatic pathways, offers comprehensive experimental protocols for studying this metabolic conversion, and presents available quantitative data. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of central nervous system therapeutics.

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, before excretion.[1] Understanding the metabolic fate of quetiapine is crucial for characterizing its pharmacokinetic profile, predicting potential drug-drug interactions, and ensuring its safe and effective use.

One of the key metabolic pathways of quetiapine is the formation of this compound, an active metabolite that contributes to the overall pharmacological profile of the parent drug.[1][2] In vitro studies have been instrumental in elucidating the specific CYP isoforms responsible for this biotransformation.

Enzymatic Pathways of Quetiapine Metabolism

The metabolism of quetiapine is complex, involving multiple CYP enzymes and resulting in several metabolites. The two primary pathways are N-dealkylation and sulfoxidation, predominantly catalyzed by CYP3A4 , which is responsible for the metabolism of approximately 89% of a quetiapine dose.[2][3] This leads to the formation of N-desalkylquetiapine (norquetiapine), a major active metabolite with its own distinct pharmacological properties, and the inactive quetiapine sulfoxide.

The formation of This compound is primarily mediated by CYP2D6 . While CYP2D6 plays a minor role in the overall clearance of quetiapine compared to CYP3A4, the 7-hydroxylation pathway is significant due to the pharmacological activity of the resulting metabolite. Another related metabolite, 7-hydroxy-N-desalkylquetiapine, is formed exclusively by the action of CYP2D6 on N-desalkylquetiapine.

The following diagram illustrates the primary metabolic pathways of quetiapine.

Quantitative Analysis of Quetiapine Metabolism

Table 1: In Vitro Kinetic Parameters for Quetiapine Metabolism

| System | Parameter | Value | Reference |

| Human Liver Microsomes | Km (overall metabolism) | 18 µM |

This Km value was determined using the substrate depletion approach and represents the overall metabolism of quetiapine by all contributing enzymes.

For the major active metabolite, N-desalkylquetiapine, the intrinsic clearance for its conversion to 7-hydroxy-N-desalkylquetiapine by recombinant CYP2D6 has been shown to be 12-fold higher than by recombinant CYP3A4, highlighting the preference of CYP2D6 for this particular metabolic step.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to characterize the metabolism of quetiapine to this compound.

CYP Phenotyping using Human Liver Microsomes and Selective Inhibitors

Objective: To identify the primary CYP isoforms responsible for the formation of this compound.

Materials:

-

Pooled human liver microsomes (HLM)

-

Quetiapine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Selective CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing HLM (e.g., 0.2-0.5 mg/mL protein concentration), potassium phosphate buffer, and either a selective CYP inhibitor or vehicle control.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add quetiapine to each tube to initiate the metabolic reaction.

-

Addition of Cofactor: Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linear formation of the metabolite.

-

Termination of Reaction: Stop the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

-

Data Analysis: Compare the rate of this compound formation in the presence and absence of each selective inhibitor to determine the contribution of each CYP isoform. A significant reduction in metabolite formation in the presence of quinidine would confirm the involvement of CYP2D6.

Kinetic Analysis using Recombinant Human CYP Enzymes

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound by a specific CYP isoform (e.g., CYP2D6).

Materials:

-

Recombinant human CYP2D6 enzyme co-expressed with cytochrome P450 reductase

-

Quetiapine (at a range of concentrations)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

Procedure:

-

Incubation Setup: Prepare a series of incubation mixtures containing a fixed concentration of recombinant CYP2D6, buffer, and varying concentrations of quetiapine.

-

Pre-incubation and Reaction Initiation: Follow the pre-incubation and reaction initiation steps as described in Protocol 4.1.

-

Time Course Experiment: Conduct a preliminary experiment to ensure that the formation of this compound is linear with respect to time and protein concentration under the chosen conditions.

-

Incubation: Incubate the reaction mixtures for a time within the linear range.

-

Reaction Termination and Sample Processing: Terminate the reactions and process the samples as described previously.

-

LC-MS/MS Analysis: Quantify the amount of this compound formed at each substrate concentration.

-

Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The intrinsic clearance (CLint) can then be calculated as Vmax/Km.

LC-MS/MS Quantification Method

Objective: To develop a sensitive and specific method for the simultaneous quantification of quetiapine and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of the analytes and internal standard.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Quetiapine: e.g., m/z 384.2 → 253.1

-

This compound: e.g., m/z 400.2 → 269.1

-

Internal Standard (e.g., quetiapine-d8): To be determined based on the chosen standard.

-

Method Validation: The analytical method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, and stability.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

The in vitro metabolism of quetiapine to this compound is a key pathway mediated by CYP2D6. While CYP3A4 is responsible for the majority of quetiapine's overall metabolism, the formation of this active hydroxylated metabolite is an important consideration in understanding the drug's complete pharmacological profile. This technical guide has provided a summary of the enzymatic pathways involved and detailed experimental protocols for the characterization of this metabolic reaction. The provided workflows and methodologies offer a robust framework for researchers to investigate the in vitro kinetics of quetiapine 7-hydroxylation, contributing to a more comprehensive understanding of its disposition and potential for drug-drug interactions. Further research is warranted to definitively establish the Michaelis-Menten kinetic parameters for this specific metabolic conversion.

References

- 1. Use of intrinsic clearance for prediction of human hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of 7-Hydroxyquetiapine: A Technical Overview

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Upon administration, quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2] This process yields several metabolites, one of which is 7-Hydroxyquetiapine (also known as ICI 214227), a major active metabolite.[3][4][5] This document provides a detailed technical guide on the discovery, characterization, and analytical methodologies related to this compound, intended for researchers and professionals in drug development.

Discovery and Metabolic Pathway

This compound is a product of the hydroxylation of quetiapine. The metabolic conversion is carried out by liver enzymes, with CYP3A4 and CYP2D6 being the primary catalysts. While CYP3A4 is the main enzyme responsible for quetiapine's overall metabolism, including sulfoxidation and N-dealkylation, CYP2D6 contributes to a lesser extent to the formation of this compound. The metabolism of this compound itself is subsequently catalyzed mainly by CYP3A4. Though considered a major active metabolite, its specific pharmacological activity has not yet been fully determined.

Physicochemical and Pharmacokinetic Properties

This compound is a weakly alkaline compound. Its pharmacokinetic profile has been investigated in both human and animal studies, showing that its half-life is very similar to that of the parent drug, quetiapine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H25N3O3S | |

| Molecular Weight | 399.51 g/mol | |

| CAS Number | 139079-39-3 | |

| pKa | 7.06 | |

| Form | Solid (White to Pale Yellow) | |

| Melting Point | 56-60°C | |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol |

Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs Following a Single Intragastric Administration

| Dose | Matrix | Cmax | T1/2 (mean) | Reference |

| 25 mg/kg | Blood | 75.6 ng/mL | 2.9 h | |

| Hair Roots | 1.0 ng/mg | 77.1 h | ||

| 50 mg/kg | Blood | 175.5 ng/mL | 4.1 h | |

| Hair Roots | 1.8 ng/mg | 103.6 h | ||

| 100 mg/kg | Blood | 173.7 ng/mL | 4.2 h | |

| Hair Roots | 6.4 ng/mg | 385.9 h |

Experimental Protocols for Characterization

The quantification and characterization of this compound in biological matrices are crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method has been developed for the simultaneous determination of quetiapine and its metabolites, including this compound, in rat plasma.

-

Sample Preparation: A one-step protein precipitation with acetonitrile is performed on plasma samples.

-

Chromatographic Separation:

-

Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm × 100 mm, 3.5 µm).

-

Mobile Phase: Gradient elution using a mixture of acetate buffer (10 mM, pH 5) and acetonitrile.

-

Flow Rate: 1 mL/min.

-

-

Detection: Diode-Array Detector (DAD) at 225 nm.

-

Internal Standard: Carbamazepine.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity, a UPLC-MS/MS method has been established for the analysis of quetiapine and its active metabolites in rat plasma and cerebrospinal fluid (CSF).

-

Sample Preparation: Liquid-liquid extraction of 100-μL samples. The addition of 0.3% formic acid has been shown to improve the peak shape for quetiapine.

-

Chromatography: UPLC system (e.g., Waters ACQUITY).

-

Detection: Tandem mass spectrometry with a TurboIonSpray interface.

-

Performance: This method achieves low limits of detection and enables high sample throughput with analysis times under 3.5 minutes.

Capillary Electrophoresis (CE) with Field-Enhanced Sample Stacking (FESS)

This technique has been employed as an online preconcentration method to enhance sensitivity for the analysis of quetiapine and its metabolites in plasma.

-

Sample Preparation: Liquid-liquid extraction using tert-Butyl methyl ether as the extraction solvent.

-

Optimal Separation Conditions:

-

Buffer: 120 mM phosphate (pH 4.0) containing 0.005% (w/v) polyvinyl pyrrolidone and 40% (v/v) methanol.

-

Sample Injection: Electrokinetic injection at 10 kV for 60 seconds.

-

Separation Voltage: 26 kV.

-

-

Performance: This method successfully separates quetiapine, norquetiapine, and this compound within 15 minutes and achieves a sensitivity enrichment of 463-835-fold compared to traditional capillary zone electrophoresis.

Table 3: Analytical Method Performance for this compound Quantification

| Method | Matrix | Limit of Detection (LOD) | Linearity Range | Reference |

| HPLC-DAD | Rat Plasma | - | 0.086 - 171 µg/mL | |

| UPLC-MS/MS | Rat Plasma | 0.01 ng/mL | - | |

| Rat CSF | 0.01 ng/mL | - | ||

| CE-FESS | Human Plasma | 1.00 ng/mL | 3 - 120 ng/mL |

Conclusion

This compound is a key, active metabolite in the biotransformation of quetiapine. Its discovery and subsequent characterization have been facilitated by advanced analytical techniques capable of detecting and quantifying it in complex biological matrices. While its specific pharmacological profile is still under investigation, understanding its formation, pharmacokinetics, and analytical determination is essential for a comprehensive grasp of quetiapine's overall mechanism of action and for therapeutic drug monitoring. The detailed protocols and data presented provide a valuable resource for researchers and clinicians in the field of neuropsychopharmacology and drug metabolism.

References

- 1. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quetiapine-Related Deaths: In Search of a Surrogate Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C21H25N3O3S | CID 132203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

7-Hydroxyquetiapine: An In-depth Technical Guide on its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including 7-hydroxyquetiapine. While acknowledged as a major active metabolite, a comprehensive, publicly available receptor binding profile for this compound is notably scarce in the scientific literature. This technical guide synthesizes the available information on this compound's pharmacology, placing it in the context of its parent compound, quetiapine, and the well-characterized active metabolite, norquetiapine (also known as N-desalkylquetiapine). Due to the limited direct data on this compound, this document provides a comparative analysis based on the known receptor affinities of quetiapine and norquetiapine to offer a foundational understanding for research and drug development professionals.

Introduction to this compound

Quetiapine is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. This process leads to the formation of several metabolites, with norquetiapine and this compound being among the most significant. While norquetiapine has been extensively studied and is known to contribute significantly to the antidepressant effects of quetiapine through its potent inhibition of the norepinephrine transporter (NET) and partial agonism at the 5-HT1A receptor, the specific pharmacological contributions of this compound remain less clear.

One study has suggested that N-desalkylquetiapine might be further metabolized to a more potent dopamine antagonist, such as its 7-hydroxy analog, though this remains a point of speculation without direct supporting binding data[1].

Comparative Receptor Binding Profiles

To provide a framework for understanding the potential receptor interactions of this compound, the following tables summarize the receptor binding affinities (Ki values in nM) for quetiapine and norquetiapine. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Affinities

| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) |

| D1 | 990 | 210 |

| D2 | 380 | 196 |

| D3 | - | 570 |

| D4 | 2020 | 1300 |

| D5 | - | 1400 |

Data compiled from multiple sources. Note: Specific values may vary between studies.

Serotonin Receptor Affinities

| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) |

| 5-HT1A | 390 | 45 |

| 5-HT1E | - | 10-100 |

| 5-HT2A | 640 | 58 |

| 5-HT2B | - | 14 |

| 5-HT2C | 1840 | 110 |

| 5-HT6 | - | 100-1000 |

| 5-HT7 | 307 | 76 |

Data compiled from multiple sources. Note: Specific values may vary between studies.

Adrenergic Receptor Affinities

| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) |

| α1A | 22 | 144 |

| α1B | - | 95 |

| α2A | 2900 | 240 |

| α2B | - | 378 |

| α2C | - | 740 |

Data compiled from multiple sources. Note: Specific values may vary between studies.

Muscarinic Acetylcholine Receptor Affinities

| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) |

| M1 | 37 | 39 |

| M2 | - | 453 |

| M3 | - | 23 |

| M4 | - | 110 |

| M5 | - | 23 |

Data compiled from multiple sources. Note: Specific values may vary between studies.

Histamine Receptor Affinities

| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) |

| H1 | 6.9 | 3.5 |

| H2 | - | 300 |

Data compiled from multiple sources. Note: Specific values may vary between studies.

Monoamine Transporter Affinities

| Transporter | Quetiapine (pKi) | Norquetiapine (pKi) |

| NET | No measurable binding | 7.54 |

| SERT | < 7 | Low affinity |

| DAT | < 7 | Low affinity |

Data presented as pKi, the negative logarithm of the Ki value.[2]

Known Pharmacological Data for this compound

Direct quantitative binding data for this compound is largely absent from the available literature. However, one study has specifically investigated its effect on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and found that, unlike norquetiapine, this compound does not have an inhibitory effect on HCN1 channels[3].

Experimental Protocols: Radioligand Binding Assays

While a specific protocol for determining the receptor binding profile of this compound is not available, the following is a generalized methodology for conducting competitive radioligand binding assays, a standard technique in pharmacology.

Principle

Competitive radioligand binding assays measure the affinity of an unlabeled test compound (e.g., this compound) for a specific receptor by quantifying its ability to displace a radiolabeled ligand that has a known high affinity and specificity for that receptor. The output is typically the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from animal models.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors).

-

Test Compound: this compound of high purity, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution appropriate for the specific receptor being studied (e.g., Tris-HCl with cofactors like MgCl₂, NaCl).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration over glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure

-

Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and stored at -80°C until use. On the day of the assay, the membranes are thawed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand) are also included.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A concentration-response curve is then generated by plotting the percent inhibition against the logarithm of the test compound concentration. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Metabolic Pathway of Quetiapine

Comparative Receptor Binding Profile (Hypothetical for this compound)

Radioligand Binding Assay Workflow

Conclusion and Future Directions

The pharmacological profile of this compound, a major metabolite of quetiapine, remains significantly under-characterized in comparison to its parent drug and the co-metabolite norquetiapine. While its presence in vivo is established, the lack of a comprehensive receptor binding profile limits a full understanding of its contribution to the overall therapeutic effects and side-effect profile of quetiapine. The speculative role of this compound as a potentially potent dopamine D2 receptor antagonist highlights the need for further research.

Future studies should focus on systematically determining the binding affinities (Ki values) of purified this compound at a broad range of central nervous system receptors and transporters. Such data would be invaluable for constructing a more complete picture of quetiapine's complex pharmacology and could inform the development of novel therapeutics with optimized efficacy and tolerability. Researchers in drug development are encouraged to consider the synthesis and pharmacological evaluation of this metabolite to fill this critical knowledge gap.

References

The Contribution of 7-Hydroxyquetiapine to Antipsychotic Activity: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, is extensively metabolized in the liver, leading to the formation of several metabolites. While the contribution of N-desalkylquetiapine (norquetiapine) to the antidepressant effects of the parent drug is well-established, the role of another major active metabolite, 7-Hydroxyquetiapine, in the overall antipsychotic activity of quetiapine is less defined. This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological profile, its contribution to the therapeutic effects of quetiapine, and the experimental methodologies used to characterize it.

Quetiapine Metabolism and the Formation of this compound

Quetiapine undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key metabolic pathway.

-

Primary Metabolic Pathways: The main routes of quetiapine metabolism include sulfoxidation, oxidation, and hydroxylation.[1]

-

Role of CYP Enzymes: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the metabolism of quetiapine to its inactive sulfoxide metabolite and its active metabolite, N-desalkylquetiapine.[1][2] The formation of this compound is primarily catalyzed by CYP2D6 through the hydroxylation of the dibenzothiazepine ring.[3][4] Norquetiapine can also be metabolized by CYP2D6 to form 7-hydroxy-N-desalkylquetiapine.

Pharmacological Profile of this compound

While research has extensively focused on quetiapine and norquetiapine, data on the specific receptor binding affinities and functional activities of this compound are less abundant. Available information suggests it is a pharmacologically active metabolite. However, a comprehensive quantitative comparison with its parent compound and major fellow metabolite is crucial for a complete understanding of its contribution.

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (Ki, in nM) of quetiapine, norquetiapine, and this compound for key neurotransmitter receptors implicated in antipsychotic and antidepressant actions. Note: Data for this compound is limited in the public domain.

| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) | This compound (Ki, nM) | Reference(s) |

| Dopamine D₂ | 380 | 100-1000 (low affinity) | Data Not Available | |

| Serotonin 5-HT₂ₐ | 640 | 58 | Data Not Available | |

| Serotonin 5-HT₁ₐ | 390 | 45 | Data Not Available | |

| Histamine H₁ | 11 | 3.5 | Data Not Available | |

| Adrenergic α₁ | 22 | 144 | Data Not Available | |

| Norepinephrine Transporter (NET) | >10000 | 58 | Data Not Available |

Functional Activity

Functional assays determine the effect of a compound on receptor activity (e.g., agonist, antagonist, partial agonist). The table below presents available data on the functional activity (EC₅₀ or IC₅₀, in nM, and Eₘₐₓ) of quetiapine and its metabolites. Note: Quantitative functional data for this compound is sparse.

| Receptor | Compound | Assay Type | Parameter | Value | Reference(s) |

| Serotonin 5-HT₁ₐ | Quetiapine | GTPγS Binding | pEC₅₀ | 4.77 | |

| Eₘₐₓ | 89% | ||||

| Norquetiapine | GTPγS Binding | pEC₅₀ | 5.47 | ||

| Eₘₐₓ | 90% | ||||

| Dopamine D₂ | Quetiapine | Functional Assay | pIC₅₀ | 6.33 | |

| HCN1 Channels | This compound | Two-electrode voltage clamp | IC₅₀ | No inhibitory effect |

Contribution to Antipsychotic Activity

The antipsychotic effect of drugs like quetiapine is primarily attributed to their antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. Given the limited available data, the precise contribution of this compound to these effects remains an area for further investigation. While it is identified as an active metabolite, its lower plasma concentrations compared to quetiapine and norquetiapine may suggest a less substantial direct contribution to the overall clinical effect. However, its formation via CYP2D6, an enzyme subject to genetic polymorphism, could lead to inter-individual variability in its plasma levels and potentially its clinical impact.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

1. Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The test compound (e.g., this compound) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Ki).

-

Generalized Protocol for Dopamine D₂ Receptor Binding Assay using [³H]-Spiperone:

-

Membrane Preparation: Prepare crude membranes from cells stably expressing the human dopamine D₂ receptor.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-spiperone (a D₂ antagonist radioligand) and varying concentrations of the test compound.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays

These assays measure the biological response following the binding of a compound to a receptor.

-

Principle for Gq-coupled receptors (e.g., 5-HT₂ₐ): The 5-HT₂ₐ receptor is coupled to the Gq alpha subunit of the G protein. Agonist binding activates phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺). Functional assays for 5-HT₂ₐ receptors often measure the accumulation of inositol phosphates or the resulting calcium flux.

-

Generalized Protocol for Inositol Phosphate (IP) Accumulation Assay:

-

Cell Culture and Labeling: Culture cells expressing the 5-HT₂ₐ receptor and label them with [³H]-myo-inositol.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing lithium chloride (LiCl) to inhibit the breakdown of inositol monophosphates.

-

Stimulation: Add the test compound at various concentrations and incubate to stimulate IP production.

-

Extraction and Separation: Lyse the cells and separate the different inositol phosphates using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted IP fractions.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ values.

-

In Vivo Models

Animal models are crucial for assessing the potential antipsychotic activity of a compound in a whole-organism context.

1. Conditioned Avoidance Response (CAR)

-

Principle: This model assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is a hallmark of clinically effective antipsychotics.

-

Generalized Protocol:

-

Training: A rat is placed in a shuttle box and learns to avoid a mild foot shock (unconditioned stimulus) by responding to a preceding conditioned stimulus (e.g., a light or tone).

-

Drug Administration: The trained animal is treated with the test compound or a vehicle.

-

Testing: The animal is re-tested in the shuttle box. The number of successful avoidances (responding to the conditioned stimulus) and escapes (responding to the unconditioned stimulus) are recorded.

-

Data Analysis: A compound with antipsychotic potential will significantly reduce the number of avoidance responses without affecting the number of escape responses.

-

2. Prepulse Inhibition (PPI) of the Acoustic Startle Response

-

Principle: PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. A weak sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus (pulse) normally inhibits the startle response. Antipsychotic drugs can restore deficits in PPI.

-

Generalized Protocol:

-

Acclimation: A mouse or rat is placed in a startle chamber and allowed to acclimate.

-

Trial Types: The animal is exposed to a series of trials in a pseudorandom order, including pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials.

-

Startle Measurement: The startle response (a whole-body flinch) is measured using a sensitive platform.

-

Data Analysis: The percentage of PPI is calculated for each prepulse intensity. A compound with antipsychotic activity is expected to increase PPI in animals with baseline deficits.

-

Conclusion and Future Directions

While this compound is recognized as a pharmacologically active metabolite of quetiapine, its precise contribution to the overall antipsychotic effect of the parent drug remains to be fully elucidated. The current body of literature provides a foundational understanding of its formation and some of its pharmacological properties, but a comprehensive quantitative analysis of its receptor binding and functional activity profile is notably absent. Future research should focus on generating robust, comparative in vitro data for this compound alongside quetiapine and norquetiapine at a broad range of CNS receptors. Furthermore, in vivo studies designed to specifically assess the antipsychotic-like effects of this compound are warranted. A more complete understanding of the pharmacological landscape of all major quetiapine metabolites will ultimately lead to a more refined model of its mechanism of action and may inform the development of novel therapeutic agents with improved efficacy and side-effect profiles.

References

Methodological & Application

Application Note: Quantification of 7-Hydroxyquetiapine in Plasma using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 7-Hydroxyquetiapine, an active metabolite of Quetiapine, in plasma samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites. One of the major active metabolites is this compound. The quantification of this compound in plasma is crucial for understanding the overall pharmacological effect and for therapeutic drug monitoring. This application note details a robust and validated HPLC-UV method for the reliable determination of this compound in plasma.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC-UV analysis.

Materials and Reagents

-

This compound reference standard

-

Quetiapine reference standard (optional, for simultaneous analysis)

-

Internal Standard (IS), e.g., Carbamazepine[1]

-

HPLC-grade Acetonitrile[1]

-

HPLC-grade Methanol

-

Ammonium Acetate

-

Formic Acid

-

Purified water (e.g., Milli-Q or equivalent)

-

Drug-free human plasma

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm)

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Syringe filters (0.20 µm or 0.45 µm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions at -20°C.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). These will be used to spike plasma for calibration curves and quality control samples.

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient elution using 10 mM acetate buffer (pH 5) and acetonitrile can be employed.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting analytes from plasma.

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add a known concentration of the internal standard.

-

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at a high speed (e.g., 1699 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.20 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are typical HPLC conditions for the analysis of this compound:

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with Acetate buffer (10 mM, pH 5) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| UV Detection | 225 nm |

| Run Time | Approximately 15 minutes |

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for a representative HPLC-UV method for this compound.

Table 1: Method Validation Parameters for this compound

| Parameter | Result | Reference |

| Linearity Range (µg/mL) | 0.086 - 171 | |

| Determination Coefficient (r²) | 0.9994 | |

| Limit of Quantification (LOQ) (µg/mL) | 0.086 | |

| Recovery (%) | >87 |

Table 2: Stability of this compound in Plasma

| Stability Condition | Concentration (µg/mL) | Stability (%) | Reference |

| Room Temperature (24 hours) | 2.138 | Acceptable | |

| 10.688 | Acceptable | ||

| -20°C (2 weeks) | 2.138 | Acceptable | |

| 10.688 | Acceptable | ||

| Freeze-Thaw Cycles (3 cycles) | 2.138 | Acceptable | |

| 10.688 | Acceptable |

Note: "Acceptable" indicates that the analyte concentrations were within the acceptable limits (typically 85-115%) after storage under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in plasma using HPLC-UV.

Caption: Workflow for this compound Quantification.

This application note provides a comprehensive guide for the quantification of this compound in plasma. The described method is robust, reliable, and suitable for various research and clinical applications. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Metabolic Studies of 7-Hydroxyquetiapine Using Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyquetiapine is a primary and pharmacologically active metabolite of the atypical antipsychotic drug, quetiapine. Understanding its metabolic fate is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling (SIL) is a powerful technique employed in metabolic studies to trace the biotransformation of a compound, providing accurate and sensitive quantification of metabolites. This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic research. Deuterium-labeled this compound (this compound-d8) is a commonly used tracer for these studies.

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound is a key metabolic step.

Protocol for the Extraction of 7-Hydroxyquetiapine from Human Urine Samples

This document provides detailed application notes and protocols for the extraction of 7-Hydroxyquetiapine, a primary active metabolite of the atypical antipsychotic drug Quetiapine, from human urine samples. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The protocols described are based on established analytical techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites, with this compound being one of the major active forms.[1] Monitoring the levels of this compound in urine is crucial for assessing patient adherence to treatment regimens.[1] Given that a significant portion of drug metabolites are excreted in urine as water-soluble glucuronide conjugates, a hydrolysis step is often necessary to cleave the glucuronide moiety and allow for the accurate quantification of the total metabolite concentration.[2][3] This protocol provides methods for enzymatic hydrolysis followed by two distinct extraction techniques.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis of Glucuronide Conjugates

Prior to extraction, urine samples require a hydrolysis step to deconjugate the glucuronidated metabolites of this compound. Enzymatic hydrolysis is preferred over acid hydrolysis as it is more specific and results in fewer degradation products.

Materials:

-

β-glucuronidase enzyme (e.g., from Helix pomatia or a recombinant source)

-

Phosphate buffer (pH adjusted according to enzyme manufacturer's recommendation, typically pH 4.0-5.0)

-

Internal Standard (IS) solution (e.g., this compound-d8)

-

Vortex mixer

-

Incubator or water bath

Procedure:

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

To 1 mL of urine, add an appropriate volume of the internal standard solution.

-

Add phosphate buffer to adjust the pH to the optimal range for the β-glucuronidase enzyme activity.

-

Add the β-glucuronidase enzyme. The amount and specific activity will depend on the enzyme source. Recombinant enzymes may offer faster incubation times.

-

Vortex the mixture gently.

-

Incubate the sample at a temperature and duration recommended for the specific enzyme (e.g., 37-55°C for 1 to 24 hours). Shorter incubation times of 5-15 minutes may be possible with certain recombinant enzymes at room temperature.

-

After incubation, the sample is ready for extraction.

Extraction Method 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for extracting and concentrating analytes from complex matrices like urine.

Materials:

-

SPE cartridges (e.g., Oasis MCX, a mixed-mode cation exchange sorbent)

-

Methanol

-

Deionized water

-

Elution solvent (e.g., a mixture of acetonitrile, methanol, and ammonium hydroxide)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Condition the SPE cartridge: Sequentially wash the cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the sample: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

Wash the cartridge: Wash the cartridge with 2 mL of a weak solvent (e.g., 20% methanol in water) to remove interfering substances.

-

Dry the cartridge: Dry the cartridge under vacuum for approximately 10 minutes.

-

Elute the analyte: Elute the this compound and internal standard from the cartridge using 2 mL of the elution solvent.

-

Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Extraction Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases.

Materials:

-

Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)

-

Aqueous buffer to adjust pH (e.g., ammonium hydroxide to achieve pH > 10)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To the hydrolyzed urine sample, add an aqueous buffer to adjust the pH. For basic compounds like this compound, a pH above their pKa is required to ensure they are in their uncharged form, which is more soluble in organic solvents.

-

Add 3-5 mL of the extraction solvent.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

-

Centrifuge the sample to facilitate phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate and reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data for the analysis of Quetiapine and its metabolites from various studies. Note that the data may originate from different biological matrices as specified.

| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |

| Quetiapine | Urine | LC-MS/MS | 0.1 - 2.0 | 0.1 - 50 | - | |

| Norquetiapine | Urine | LC-MS/MS | 0.1 - 2.0 | 0.1 - 50 | - | |

| This compound | Urine | LC-MS/MS | 0.1 - 2.0 | 0.1 - 50 | - | **** |

| Quetiapine | Serum | UHPLC-MS/MS | - | - | 86.8 | |

| Norquetiapine | Serum | UHPLC-MS/MS | - | - | - | |

| This compound | Serum | UHPLC-MS/MS | - | - | - | **** |

| Analyte | Matrix | Method | LOD (ng/mL) | Reference |

| Quetiapine | Plasma | CE | 0.25 | |

| Norquetiapine | Plasma | CE | 0.50 | |

| This compound | Plasma | CE | 1.00 | **** |

| Quetiapine | Urine | LC-MS/MS | 0.03 | |

| Norquetiapine | Urine | LC-MS/MS | 0.03 |

LC-MS/MS Analysis

The final determination of this compound concentration is typically performed using a Liquid Chromatography system coupled with a tandem Mass Spectrometer.

Typical LC-MS/MS Parameters:

-

LC System: Agilent 1290 LC system or equivalent

-

Column: Waters Xselect HSS T3 (2.1 mm × 150 mm, ø 2.5 μm) or equivalent

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

-

Flow Rate: 0.2 - 0.6 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: Specific precursor and product ion pairs for this compound and its internal standard should be optimized. For Norquetiapine, an example transition is m/z 296→210.

Mandatory Visualization

Caption: Workflow for this compound Extraction from Urine.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of 7-Hydroxyquetiapine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites, including the active metabolite 7-Hydroxyquetiapine.[1][2] Accurate quantification of this compound in biological matrices like plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. Solid-phase extraction (SPE) is a highly selective sample preparation technique that provides clean extracts, minimizes matrix effects, and ensures accurate and reproducible quantification by downstream analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma.

Experimental Protocol

This protocol is adapted from established methods for quetiapine and its metabolites, utilizing a mixed-mode cation exchange SPE cartridge for optimal retention and elution of this compound.[3]

Materials and Reagents

-

Human plasma samples

-

This compound reference standard

-

Internal Standard (e.g., Quetiapine-d8, Clozapine)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Phosphoric acid (85%)

-

Ammonium hydroxide (30%)

-

Acetic acid (glacial)

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)

-

SPE vacuum manifold

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

1. Sample Pre-treatment

-

Allow plasma samples to thaw at room temperature.

-

To 500 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.

-

Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Carefully collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE) The following steps are to be performed using a mixed-mode cation exchange SPE cartridge.

-

Conditioning:

-

Pass 2 mL of methanol through the SPE cartridge.

-

Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

-

-

Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 2 mL of 0.1 M acetic acid to remove polar interferences.

-

Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute this compound and the internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (80:20 v/v).

-

3. Post-Extraction Processing

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes quantitative data for this compound analysis from various studies. Note that these values were primarily obtained using liquid-liquid extraction (LLE) but are indicative of the performance expected from a well-optimized SPE-LC-MS/MS method.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 1.00 ng/mL | Plasma | LLE-CE | |

| 0.01 ng/mL | Plasma | LLE-UPLC-MS/MS | ||

| Linear Range | 3–120 ng/mL | Plasma | LLE-CE | |

| 0.086–171 µg/mL | Rat Plasma | PPT-HPLC | ||

| Extraction Recovery | 52.9% | Plasma | LLE with tert-Butyl methyl ether |

LLE: Liquid-Liquid Extraction; CE: Capillary Electrophoresis; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; PPT: Protein Precipitation; HPLC: High-Performance Liquid Chromatography.

Visualizations

Experimental Workflow for Solid-Phase Extraction of this compound

Caption: Workflow of the solid-phase extraction protocol.

References

Application Notes and Protocols for the Analytical Profiling of 7-Hydroxyquetiapine Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] During its synthesis and storage, or as a metabolite, various impurities can arise. One such critical impurity is 7-Hydroxyquetiapine. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure their safety and efficacy.[1] Any impurity present at a concentration of 0.1% or higher must be identified and characterized.[1]

These application notes provide detailed methodologies for the impurity profiling of this compound in quetiapine samples, focusing on modern analytical techniques. The protocols outlined below are essential for quality control, stability studies, and regulatory submissions.

Forced Degradation Studies: A Tool for Impurity Identification

Forced degradation studies are crucial for identifying potential degradation products, such as this compound, and for developing stability-indicating analytical methods.[2] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.[3]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies of quetiapine.

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Accurately weigh and dissolve quetiapine fumarate in a suitable solvent, such as methanol or a methanol/water mixture, to a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Treat the stock solution with 0.1 N hydrochloric acid and reflux for 8 hours. If no significant degradation is observed, stronger acid concentrations or longer reflux times may be necessary. After reflux, cool the solution and neutralize it with an equivalent concentration of sodium hydroxide.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 N sodium hydroxide and reflux for 8 hours. Similar to acid hydrolysis, conditions can be adjusted based on the initial results. Neutralize the resulting solution with an equivalent concentration of hydrochloric acid.

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide (3-30%) at room temperature. The reaction time should be optimized to achieve detectable degradation without complete decomposition of the active substance.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as the HPLC or LC-MS/MS methods described below, to separate and identify the degradation products.

Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the primary analytical techniques for the impurity profiling of quetiapine and its related substances, including this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the routine quality control of quetiapine and the quantification of its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient mixture of 10 mM acetate buffer (pH 5.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

Accurately weigh about 25 mg of the quetiapine raw material or an equivalent amount from powdered tablets.

-

Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.

-

Stir until the sample is completely dissolved.

-

Dilute to the mark with the mobile phase to achieve a final concentration of about 250 µg/mL.

-

Filter the solution through a 0.45 µm PVDF membrane filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for the detection and quantification of trace-level impurities and for structural elucidation.

-

Instrumentation: An UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 column.

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in 10 mM ammonium formate and acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode. The specific mass transition for this compound is m/z 400.16.

For impurity profiling of the drug substance, the same sample preparation procedure as for HPLC analysis can be followed, with appropriate dilution using the mobile phase to fall within the linear range of the instrument. For analysis in biological matrices like plasma, a liquid-liquid extraction or protein precipitation is typically required.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound using various analytical methods.

Table 1: Linearity and Range of Quantification

| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference(s) |

| This compound | HPLC-UV | Rat Plasma | 0.086 - 171 µg/mL | >0.99 | |

| This compound | CE-FESS | Plasma | 3 - 120 ng/mL | >0.999 |

Table 2: Limits of Detection (LOD) and Quantification (LLOQ)

| Analyte | Method | Matrix | LOD | LLOQ | Reference(s) |

| This compound | HPLC-UV | Rat Plasma | - | 0.086 µg/mL | |

| This compound | UPLC-MS/MS | Plasma & CSF | 0.01 ng/mL | - | |

| This compound | CE-FESS | Plasma | 1.00 ng/mL | - |

Logical Relationships in Impurity Profiling

The process of impurity profiling is a systematic approach that connects various stages of drug development and quality control.

Caption: Logical flow of pharmaceutical impurity profiling.

Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the impurity profiling of this compound in quetiapine samples. The implementation of robust, validated analytical methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products, and for meeting stringent regulatory requirements. The use of forced degradation studies is an indispensable tool in this process, enabling the development of reliable stability-indicating methods.

References

Application Note: Validated HPLC Method for the Determination of 7-Hydroxyquetiapine

Introduction

7-Hydroxyquetiapine is an active metabolite of Quetiapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Monitoring the concentration of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in rat plasma. The method is simple, accurate, precise, and suitable for routine analysis.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from plasma samples. After a simple protein precipitation step to remove interferences, the analyte is separated on a C18 column using a gradient elution with a mobile phase consisting of an acetate buffer and acetonitrile. Carbamazepine is used as an internal standard to ensure accuracy.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Quetiapine and Quetiapine Sulfoxide reference standards (optional, for simultaneous analysis)

-

Carbamazepine (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (glacial)

-

Ammonium Acetate

-

Rat Plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1290 Infinity Binary LC system or equivalent, equipped with a binary pump, degasser, autosampler, and a thermostatted column compartment.[1]

-

Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 10 mM Acetate buffer (pH 5.0)

-

B: Acetonitrile

-

-

Gradient Elution: A gradient program is employed for the separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

-

Detection Wavelength: 225 nm.

3. Preparation of Solutions

-

Acetate Buffer (10 mM, pH 5.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 5.0 with glacial acetic acid.

-

Standard Stock Solutions: Prepare individual stock solutions of this compound and Carbamazepine in methanol. For instance, prepare a stock solution of this compound at a concentration of 1.71 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (1:1, v/v).

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free rat plasma with the working standard solutions to obtain calibration standards over the desired concentration range (e.g., 0.086-171 µg/mL for this compound) and QC samples at low, medium, and high concentrations.

4. Sample Preparation

-

To 300 µL of plasma sample (calibration standard, QC, or unknown sample), add 600 µL of acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the mixture at 1699 x g for 10 minutes.

-

Transfer the clear supernatant to a clean tube.

-

Filter the supernatant through a 0.20 µm syringe filter prior to injection into the HPLC system.

Method Validation

The developed method was validated according to established bioanalytical method validation guidelines, assessing the following parameters:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by comparing the chromatograms of blank plasma with spiked plasma.

-

Linearity: The method was found to be linear for this compound over the concentration range of 0.086-171 µg/mL.

-

Precision and Accuracy: Both intra- and inter-day precision and accuracy were evaluated. The variability was found to be less than 4% for the analytes.

-

Recovery: The extraction recovery of the analyte from the biological matrix.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte.

-

Stability: The stability of the analyte in plasma under different storage conditions, including room temperature for 24 hours, at -20°C for 2 weeks, and after three freeze-thaw cycles.

Data Presentation

Table 1: Summary of Quantitative Data for this compound

| Validation Parameter | Result |

| Linearity Range | 0.086 - 171 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.086 µg/mL |

| Intra-day Precision (%RSD) | < 4% |

| Inter-day Precision (%RSD) | < 4% |

| Stability at Room Temperature (24h) | Acceptable |

| Stability at -20°C (2 weeks) | Acceptable |

| Freeze-Thaw Stability (3 cycles) | Acceptable |

Mandatory Visualization